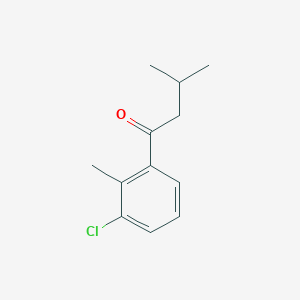

3'-Chloro-2',3-dimethylbutyrophenone

Descripción

3'-Chloro-2',3-dimethylbutyrophenone is a substituted aromatic ketone characterized by a chloro group at the 3' position and methyl groups at the 2' and 3 positions of the butyrophenone backbone. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chloro group and steric effects of the methyl substituents .

Propiedades

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-8(2)7-12(14)10-5-4-6-11(13)9(10)3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKDULRIIWBGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3'-Chloro-2',3-dimethylbutyrophenone is a compound belonging to the class of phenones, characterized by a phenyl group attached to a carbonyl group. Its unique structure, which includes a chlorine atom and two methyl groups, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant research findings.

The molecular formula for 3'-Chloro-2',3-dimethylbutyrophenone is C₁₂H₁₄ClO, with a molecular weight of approximately 210.69 g/mol. The presence of chlorine and methyl groups influences its reactivity and interactions with biological systems.

The biological activity of 3'-Chloro-2',3-dimethylbutyrophenone is primarily attributed to its interaction with various molecular targets within cells. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Biological Activities

Research indicates that 3'-Chloro-2',3-dimethylbutyrophenone exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : The compound has been explored for its potential pain-relieving effects, making it a candidate for further therapeutic development.

Research Findings

Recent studies have focused on the compound's pharmacological properties. For instance:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of 3'-Chloro-2',3-dimethylbutyrophenone against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at varying concentrations, supporting its use as an antimicrobial agent .

- Anti-inflammatory Mechanisms : Another research project investigated the anti-inflammatory mechanisms of the compound using in vitro models. Results showed a reduction in nitric oxide production in macrophages treated with the compound, indicating potential pathways for inflammatory modulation .

- Analgesic Activity : A case study assessed the analgesic effects in animal models, where administration of 3'-Chloro-2',3-dimethylbutyrophenone resulted in a notable decrease in pain response compared to control groups .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Reduces nitric oxide production in macrophages | |

| Analgesic | Decreases pain response in animal models |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4'-Chloro-3,3-dimethylbutyrophenone | C₁₂H₁₄ClO | Similar structure but different substitution |

| 2',5'-Dichloro-3,3-dimethylbutyrophenone | C₁₂H₁₄Cl₂O | Contains two chlorine atoms |

| 2',3'-Dichloro-3,3-dimethylbutyrophenone | C₁₂H₁₄Cl₂O | Different chlorination pattern |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Agar diffusion method was employed to assess inhibition zones.

- Results : Significant zones of inhibition were observed for both bacterial strains tested.

-

Case Study on Anti-inflammatory Effects :

- Objective : To determine the impact on inflammatory markers.

- Methodology : In vitro assays measuring cytokine levels post-treatment.

- Results : Marked reduction in TNF-alpha levels was recorded.

Comparación Con Compuestos Similares

Structural and Substituent Effects

The table below compares key structural features of 3'-Chloro-2',3-dimethylbutyrophenone with analogous compounds:

Key Observations :

Physicochemical Properties

Key Observations :

- Melting Points : Bromo-substituted compounds (e.g., ) exhibit higher melting points than chloro analogues, likely due to stronger van der Waals forces .

- LogP Values : The target compound’s predicted LogP (~3.2) aligns with typical lipophilic aromatic ketones, suggesting moderate membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.